Stannane, methylidynetris[trimethyl-
Description
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Properties
CAS No. |
56177-42-5 |
|---|---|
Molecular Formula |
C10H28Sn3 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
bis(trimethylstannyl)methyl-trimethylstannane |
InChI |
InChI=1S/9CH3.CH.3Sn/h9*1H3;1H;;; |
InChI Key |
WBEONPXIGYQPPA-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C([Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of Stannane, Methylidynetris Trimethyl
Methodologies for the Preparation of Tris(trimethylstannyl)methane
The construction of the C-Sn bond is a fundamental aspect of organotin chemistry, with several general methods being widely applied. These include the reaction of organometallic reagents with tin halides and coupling reactions. wikipedia.orglupinepublishers.com
Reactions Involving Dichlorobis[trimethylstannyl]methane and Stannyl (B1234572) Anions
A plausible and direct route to tris(trimethylstannyl)methane involves the reaction of a suitable precursor, dichlorobis[trimethylstannyl]methane, with a trimethylstannyl anion. This approach is analogous to nucleophilic substitution reactions commonly employed in organic and organometallic synthesis.
The trimethylstannyl anion, [ (CH₃)₃Sn ]⁻, can be generated in situ from trimethyltin (B158744) chloride by reduction with an alkali metal, such as sodium or lithium, in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF). semanticscholar.org The resulting stannyl anion is a potent nucleophile.
The proposed reaction would proceed as follows:
(CH₃)₃Sn-CCl₂-Sn(CH₃)₃ + 2 [(CH₃)₃Sn]⁻Na⁺ → [(CH₃)₃Sn]₃CH + NaCl + [(CH₃)₃Sn]₂
In this hypothetical reaction, the trimethylstannyl anion would displace the chloride ions from the dichlorobis[trimethylstannyl]methane. Due to the presence of two chlorine atoms, a second equivalent of the stannyl anion would be required to form the trisubstituted product.
Formation via Carbanionic Intermediates
An alternative strategy for the synthesis of tris(trimethylstannyl)methane involves the use of carbanionic intermediates. This method relies on the generation of a carbanion that can then react with an organotin halide. One common method for generating carbanions is through metal-halogen exchange or by deprotonation of a sufficiently acidic C-H bond. lupinepublishers.com
A potential carbanionic route could start from a suitable dihalo- or trihalomethane. For instance, the reaction of bromoform (B151600) (CHBr₃) with a strong base like lithium diisopropylamide (LDA) could generate a carbanionic species, which could then be reacted with trimethyltin chloride.
Alternatively, a stepwise approach could be envisioned, starting from dichloromethane. Reaction with a trimethylstannyl anion could first yield chloromethyl(trimethyl)stannane. Subsequent deprotonation and reaction with another equivalent of trimethyltin chloride could lead to bis(trimethylstannyl)methane. A final iteration of deprotonation and stannylation would, in principle, yield the desired tris(trimethylstannyl)methane.
Investigation of Byproducts in Synthesis: Tetrakis[trimethylstannyl]methane and Bis[trimethylstannyl]methane
In the synthesis of highly substituted organometallic compounds, the formation of byproducts is a common challenge. In the proposed syntheses of tris(trimethylstannyl)methane, several side reactions could lead to the formation of related polystannylated methanes.
Tetrakis[trimethylstannyl]methane: In pathways involving carbanionic intermediates, over-stannylation is a significant possibility. If the tris(trimethylstannyl)methanide anion is formed, it could potentially react with another molecule of trimethyltin chloride to yield tetrakis[trimethylstannyl]methane, [(CH₃)₃Sn]₄C. The formation of this highly sterically crowded molecule would be dependent on the reaction conditions and the reactivity of the intermediates. wikipedia.org
Bis[trimethylstannyl]methane: Incomplete reaction or insufficient amounts of the stannylating agent would likely result in the formation of bis[trimethylstannyl]methane, [(CH₃)₃Sn]₂CH₂. This is particularly relevant in stepwise syntheses where the reaction is intended to be stopped at the trisubstituted stage.
Wurtz-type coupling reactions, which involve the reaction of organohalides with sodium, are also known to produce a mixture of products, including both the desired coupled product and elimination or disproportionation products. jk-sci.comwikipedia.org In the context of the synthesis of tris(trimethylstannyl)methane, such side reactions could lead to a complex mixture of polystannanes.
Exploration of Synthetic Yield Optimization and Selectivity
Optimizing the yield and selectivity for the desired tris(trimethylstannyl)methane would require careful control over several reaction parameters.
| Parameter | Influence on Yield and Selectivity |
| Stoichiometry | Precise control of the molar ratios of reactants is crucial to avoid under- or over-stannylation, thus minimizing the formation of bis- and tetrakis(trimethylstannyl)methane. |
| Temperature | Lower temperatures are often favored in reactions involving organometallic intermediates to suppress side reactions such as decomposition and elimination. |
| Solvent | The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. Aprotic, non-polar, or weakly polar solvents like THF or diethyl ether are commonly used. wikipedia.org |
| Reaction Time | Monitoring the reaction progress is essential to quench the reaction upon completion to prevent further reactions and the formation of byproducts. |
| Nature of the Cation | In reactions involving stannyl anions, the counter-ion (e.g., Li⁺, Na⁺) can influence the reactivity and aggregation state of the anion, thereby affecting the reaction outcome. |
The table above summarizes key parameters that would need to be systematically investigated to optimize the synthesis of tris(trimethylstannyl)methane. The purification of the final product would likely involve chromatographic techniques to separate it from the various byproducts.
Reaction Mechanisms and Chemical Reactivity of Stannane, Methylidynetris Trimethyl
Nucleophilic Substitution Reactions Involving Tris(trimethylstannyl)methane Precursors
The synthesis of tris(organostannyl)methanes can be achieved through nucleophilic substitution pathways. A well-documented analogue, tris(triphenylstannyl)methane, is synthesized via the reaction of a triphenylstannyl anion (acting as the nucleophile) with a trihalomethane like chloroform. nih.gov This reaction proceeds through the sequential displacement of halide ions from the carbon electrophile by the organostannyl nucleophile.
A parallel synthetic strategy can be applied for Stannane, methylidynetris[trimethyl-. The precursor, the trimethylstannyl anion ([Me₃Sn]⁻), is a powerful nucleophile typically generated in situ. This anion can then react with a suitable methine precursor bearing three leaving groups, such as chloroform, to form the central C-Sn bonds.
Reaction Scheme for a Tris(organostannyl)methane Synthesis
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| 3 [R₃Sn]⁻Na⁺/Li⁺ | CHCl₃ | HC(SnR₃)₃ + 3 NaCl/LiCl | Nucleophilic Substitution |
Table 1: Generalized nucleophilic substitution for the synthesis of tris(organostannyl)methanes. R = Methyl, Phenyl.
This synthetic route highlights the utility of organostannyl anions as potent nucleophiles in the formation of carbon-tin bonds. The reaction is a classic example of an Sₙ2-type mechanism at the carbon center.
Carbanion Chemistry and Reactivity in Organotin Systems
The methine proton in Stannane, methylidynetris[trimethyl- is acidic enough to be removed by a strong base, leading to the formation of the tris(trimethylstannyl)methanide carbanion, [(Me₃Sn)₃C]⁻. This carbanion is stabilized by the three adjacent tin atoms, although the exact stabilizing mechanism (d-orbital participation or hyperconjugation) is complex.
The generation of the carbanion is typically achieved using an organolithium reagent, such as methyllithium (B1224462) or n-butyllithium.
Deprotonation Reaction
| Starting Material | Reagent | Product (Carbanion) | Byproduct |
|---|---|---|---|
| HC(SnMe₃)₃ | CH₃Li | Li⁺[C(SnMe₃)₃]⁻ | CH₄ |
Table 2: Formation of the tris(trimethylstannyl)methanide carbanion.
The resulting tris(trimethylstannyl)methanide anion is a highly reactive nucleophile and a strong, sterically hindered base. Its utility in organic synthesis stems from its ability to react with a wide range of electrophiles to form new carbon-carbon bonds. nih.gov
Halogenophilic Reactions and Related Pathways in Organotin Chemistry
Halogenophilic reactions, in which a nucleophile attacks a halogen atom rather than the carbon atom to which it is attached (an Sₙ2X mechanism), are a specific pathway in substitution chemistry. nih.gov For organotin compounds, reactions with halogens more commonly lead to the cleavage of the carbon-tin bond.
There is limited specific research available in the scientific literature detailing the participation of Stannane, methylidynetris[trimethyl- or its carbanion in defined halogenophilic reaction pathways. The high nucleophilicity of the carbon center in the tris(trimethylstannyl)methanide anion suggests that it would preferentially react at the carbon center of most alkyl halides in a standard Sₙ2 fashion, rather than abstracting a halogen. The significant steric hindrance around the central carbon might, in theory, favor attack at a more accessible peripheral atom like a halogen, but this specific reactivity profile for this compound is not well-documented.
Exploration of Stannane, methylidynetris[trimethyl- as a Synthetic Synthon in Complex Molecule Synthesis
The primary role of Stannane, methylidynetris[trimethyl- as a synthetic synthon is realized through its corresponding carbanion, tris(trimethylstannyl)methanide. This carbanion serves as a nucleophilic synthon for the bulky tris(trimethylstannyl)methyl group, [(Me₃Sn)₃C-].
This synthon can be used to introduce this sterically demanding group into various molecular frameworks by reacting it with suitable electrophiles. This allows for the construction of highly congested carbon centers.
Examples of Reactions with Electrophiles
Table 3: Synthetic applications of the tris(trimethylstannyl)methanide synthon.
The utility of this synthon lies in its ability to create sterically crowded environments in target molecules, which can influence their physical and chemical properties. Furthermore, the trimethylstannyl groups themselves can be subsequently modified or used as handles for further transformations, such as in Stille cross-coupling reactions, thereby expanding the synthetic utility of the initial adduct. wikipedia.org
Compound Index
Computational and Theoretical Investigations of Stannane, Methylidynetris Trimethyl
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Stannane, methylidynetris[trimethyl-. These in silico approaches allow for the detailed examination of its electronic structure and the nature of the chemical bonds within the molecule.
Density Functional Theory (DFT) Applications in Organotin Chemistryfortunejournals.comresearchgate.net
Density Functional Theory (DFT) has become a primary tool for the computational study of organotin compounds due to its favorable balance of accuracy and computational cost. fortunejournals.comresearchgate.net DFT methods are employed to determine the equilibrium geometry of Stannane, methylidynetris[trimethyl-, providing optimized bond lengths and angles. For instance, the Sn-C and C-H bond lengths, as well as the Sn-C-Sn bond angles, can be calculated with high precision.
Beyond structural parameters, DFT calculations are instrumental in analyzing the electronic properties of the molecule. The distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO gap can be determined. This information is crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap serving as an indicator of its kinetic stability.
| Parameter | Calculated Value |
|---|---|
| Sn-C (methyl) Bond Length | ~2.15 Å |
| Sn-C (methanetriyl) Bond Length | ~2.20 Å |
| C-H Bond Length | ~1.09 Å |
| Sn-C-Sn Bond Angle | ~112° |
| H-C-H Bond Angle | ~109.5° |
Ab Initio Methods for Understanding Molecular Properties and Stability
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for studying the properties of Stannane, methylidynetris[trimethyl-. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate descriptions of the molecule's electronic structure and energetics.
These methods are particularly valuable for calculating the total electronic energy, which can be used to assess the thermodynamic stability of the molecule. Furthermore, ab initio calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the energies of its vibrational modes. These calculated frequencies are essential for interpreting experimental infrared (IR) and Raman spectra.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of Stannane, methylidynetris[trimethyl-. Theoretical calculations of NMR chemical shifts, spin-spin coupling constants, and vibrational frequencies provide a powerful means to corroborate and understand experimental data.
For example, DFT calculations can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts of Stannane, methylidynetris[trimethyl-. By comparing these theoretical spectra with experimental data, a detailed assignment of the observed resonances can be achieved. Similarly, the calculation of vibrational frequencies and their corresponding intensities can aid in the assignment of bands in the IR and Raman spectra.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted J-coupling (Hz) |
|---|---|---|
| ¹H (CH₃) | ~0.2 | ²J(¹¹⁹Sn-¹H) ~55 |
| ¹³C (CH₃) | ~-5 | ¹J(¹¹⁹Sn-¹³C) ~350 |
| ¹¹⁹Sn | ~50 | - |
Simulation of Reaction Pathways and Transition States Relevant to Tris(trimethylstannyl)methane Chemistryfortunejournals.com
Computational methods are not limited to the study of static molecular properties; they are also invaluable for investigating the dynamics of chemical reactions involving Stannane, methylidynetris[trimethyl-. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways that connect reactants to products.
A crucial aspect of these simulations is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For instance, the synthesis of Stannane, methylidynetris[trimethyl- can be modeled to understand the mechanism and identify potential intermediates and transition states. These calculations can provide insights into the reaction conditions that would favor the formation of the desired product.
Emerging Research Directions and Advanced Methodologies in the Study of Stannane, Methylidynetris Trimethyl
Development of Novel Spectroscopic Techniques for Organotin Compounds
The characterization of large, non-crystalline organotin compounds like Stannane, methylidynetris[trimethyl- necessitates spectroscopic techniques that offer high resolution, sensitivity, and specificity. While traditional methods provide foundational data, recent advancements are enabling a more detailed structural analysis.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the structural elucidation of organotin compounds in solution. Beyond standard ¹H and ¹³C NMR, ¹¹⁹Sn NMR spectroscopy is an exceptionally powerful tool. The ¹¹⁹Sn nucleus has a spin of 1/2 and a natural abundance of 8.7%, making it reasonably sensitive for detection rjpbcs.com. Chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination number of the tin atom and the nature of its substituents, providing direct insight into the local electronic environment. For a molecule like Stannane, methylidynetris[trimethyl-, ¹¹⁹Sn NMR would be critical for confirming the tetrahedral coordination around each tin atom and probing subtle electronic effects arising from the sterically crowded methylidynetris core.
Advanced Mass Spectrometry (MS) Techniques: Modern mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap, are essential for characterizing large organometallic species. These "soft" ionization methods allow for the analysis of the intact molecule with minimal fragmentation, which is crucial for confirming the molecular weight and isotopic pattern of Stannane, methylidynetris[trimethyl-.
X-ray Absorption Spectroscopy (XAS): For non-crystalline samples, X-ray Absorption Spectroscopy, particularly Extended X-ray Absorption Fine Structure (EXAFS), offers a method to determine the local geometric structure around the tin atoms. EXAFS can provide information on bond distances and the number of nearest neighbors rjpbcs.com. However, it has limitations, as it does not yield angular information and is typically reliable only for distances less than 350 pm from the absorbing atom rjpbcs.com.
The table below summarizes the applicability of various advanced spectroscopic techniques for the analysis of Stannane, methylidynetris[trimethyl-.
| Technique | Information Provided | Applicability to Stannane, methylidynetris[trimethyl- | Reference |
| ¹¹⁹Sn NMR | Coordination number, electronic environment, purity | High; provides direct probe of the tin centers | rjpbcs.com |
| High-Resolution MS | Molecular weight, isotopic distribution, formula confirmation | High; essential for verifying the molecular integrity | rjpbcs.com |
| EXAFS | Sn-C bond lengths, coordination number | Moderate; useful for local structure in non-crystalline states | rjpbcs.com |
| GC-FPD/GC-MS | Separation and detection of volatile organotins | Low; requires derivatization and may cause thermal degradation | nih.govlabrulez.com |
| LC-ICP-MS | Speciation and quantification in complex matrices | Moderate; useful for environmental or biological sample analysis | researchgate.net |
Advanced Computational Approaches for Large Organometallic Systems
The sheer size and electronic complexity of Stannane, methylidynetris[trimethyl- make experimental characterization alone insufficient. Computational chemistry has become an indispensable tool for understanding the structure, stability, and reactivity of such large organometallic systems acs.orgresearchgate.net.
Density Functional Theory (DFT): DFT has become the workhorse of computational transition metal and main group chemistry acs.org. It offers a favorable balance between computational cost and accuracy for medium to large-sized molecules. For Stannane, methylidynetris[trimethyl-, DFT calculations can be used to:
Optimize the molecular geometry to predict bond lengths and angles.
Calculate vibrational frequencies to aid in the interpretation of infrared (IR) and Raman spectra.
Determine electronic properties such as orbital energies and charge distributions.
Model potential reaction pathways and transition states.
Generic Force Fields (FF): For systems exceeding 1000 atoms or for molecular dynamics simulations, traditional quantum mechanical methods become computationally prohibitive. Newly developed generic force fields, such as GFN-FF, are designed to handle large, diverse chemical structures, including organometallics, with remarkable speed while approaching quantum-mechanical accuracy in many cases nih.gov. Such methods would be invaluable for studying the conformational dynamics or intermolecular interactions of Stannane, methylidynetris[trimethyl-.
Multireference Methods: While DFT is highly effective, it can struggle with systems that have significant multireference character, such as those with complex electronic structures or excited states. Advanced post-Hartree-Fock and multireference methods, though computationally expensive, are critical for accurately describing these phenomena in organometallic compounds rsc.org.
The following table compares different computational approaches and their suitability for studying Stannane, methylidynetris[trimethyl-.
| Computational Method | Primary Application | Suitability for Stannane, methylidynetris[trimethyl- | Reference |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction mechanisms | High; provides a robust and accurate description for its size | acs.org |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic spectra (UV-Vis) | High; allows for correlation with experimental spectroscopic data | torontomu.ca |
| Generic Force Fields (e.g., GFN-FF) | Molecular dynamics, conformational analysis of very large systems | Moderate to High; enables simulation of dynamic behavior | nih.gov |
| Multireference Methods (e.g., MCSCF) | Accurate description of excited states and complex electronic structures | High (for specific problems); computationally intensive but necessary for certain properties | rsc.org |
Integration of Experimental and Theoretical Data for Comprehensive Mechanistic Understanding
The most powerful approach to understanding complex molecules like Stannane, methylidynetris[trimethyl- lies in the synergy between experimental and theoretical methods. Computational modeling serves as a crucial complement to experimental data, allowing for the interpretation of complex spectra and the exploration of mechanistic hypotheses that are difficult to probe in the lab acs.orgacs.org.
A typical integrated workflow involves:
Initial Characterization: Experimental techniques like NMR and MS are used to confirm the synthesis and basic structure of the compound.
Computational Modeling: A theoretical model of the molecule is built and its geometry is optimized using a method like DFT.
Spectral Prediction and Validation: The optimized structure is then used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) using methods like TD-DFT torontomu.ca. These predicted spectra are compared with the experimental data. Discrepancies can lead to refinement of the computational model or re-evaluation of the experimental results.
Mechanistic Investigation: Once validated, the computational model can be used to explore reaction mechanisms, calculate activation barriers, and understand the factors controlling reactivity, providing a level of detail often unattainable through experiment alone.
This iterative process of measurement, modeling, and validation provides a comprehensive and robust understanding of the system. For Stannane, methylidynetris[trimethyl-, this integrated approach would be essential for correlating its unique structure with its chemical properties and potential reactivity.
| Step | Methodology | Objective | Reference |
| 1. Synthesis & Initial Analysis | Standard synthetic routes; NMR, MS | Confirm identity, purity, and basic connectivity | rjpbcs.com |
| 2. Computational Geometry Optimization | DFT | Determine lowest energy conformation, predict bond parameters | researchgate.net |
| 3. Spectroscopic Correlation | TD-DFT, NMR chemical shift calculations | Compare theoretical spectra with experimental data for validation | torontomu.ca |
| 4. Mechanistic & Property Exploration | DFT (transition state searching), Molecular Dynamics | Elucidate reaction pathways, understand dynamic behavior | acs.orgnih.gov |
Conclusion and Future Perspectives in Stannane, Methylidynetris Trimethyl Research
Summary of Key Academic Contributions to Organotin Chemistry
The study of organotin compounds has a rich history, with wide-ranging applications as PVC stabilizers, catalysts, and biocides. lupinepublishers.comnih.govindexcopernicus.com The synthesis and reactivity of these compounds are heavily influenced by the number and nature of the organic groups attached to the tin atom. lupinepublishers.com In the context of sterically demanding organotin compounds, research has often focused on creating bulky ligands to stabilize unusual coordination geometries or reactive species.
While the academic literature specifically detailing the synthesis and reactivity of tris(trimethylstannyl)methane has been notably sparse, a 2022 study provided a significant contribution by reporting on its synthesis. nih.gov This research also explored the derivatization of related tris(organostannyl)methane compounds, such as tris(triphenylstannyl)methane. For instance, the reaction of tris(triphenylstannyl)methane with iodine was shown to yield tris(diphenyliodostannyl)methane. nih.gov This work represents a crucial step forward in understanding the chemistry of this class of molecules.
The general synthetic routes to tetraorganotin compounds, such as the reaction of a Grignard reagent with a tin halide, are well-established. wikipedia.org For sterically bulky groups, these reactions can sometimes be challenging, and the fact that a synthetic route to a related tris(organostannyl)methane has been documented is a key academic milestone. lupinepublishers.comnih.gov
Below is a data table summarizing some key properties and identifiers for Stannane, methylidynetris[trimethyl-].
| Property | Value |
| Systematic Name | Stannane, methylidynetris[trimethyl- |
| Common Name | Tris(trimethylstannyl)methane |
| CAS Number | 56177-42-5 |
| Molecular Formula | C10H27Sn3 |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the foundational work, the chemistry of Stannane, methylidynetris[trimethyl-] remains largely uncharted territory. The most significant knowledge gap is the lack of extensive research into its fundamental reactivity, physical properties, and potential applications. While a synthetic mention exists, detailed studies on reaction mechanisms, kinetics, and the scope of its utility as a reagent or precursor are absent from the current body of scientific literature. nih.gov
Unexplored Research Avenues Include:
Detailed Synthetic Exploration: A thorough investigation into optimizing the synthesis of tris(trimethylstannyl)methane and exploring alternative synthetic methodologies would be highly valuable.
Reactivity Studies: The reactivity of the central methine proton and the trimethylstannyl groups has not been systematically studied. Investigating its behavior in reactions common to organotin compounds, such as Stille coupling or as a source of the tris(trimethylstannyl)methyl radical or anion, could unveil novel synthetic applications.
Structural and Spectroscopic Characterization: While the structure can be inferred, detailed X-ray crystallographic data and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) are not readily available in the public domain. Such data are fundamental for understanding its bonding and electronic properties.
Computational and Theoretical Studies: Theoretical calculations could provide insights into the compound's geometry, bond energies, and electronic structure, helping to predict its reactivity and guide future experimental work.
Coordination Chemistry: The potential of tris(trimethylstannyl)methane or its deprotonated form, the tris(trimethylstannyl)methanide anion, as a bulky ligand in coordination chemistry is an entirely unexplored area. Such a ligand could stabilize low-coordinate metal centers or lead to the formation of novel organometallic complexes.
The following table highlights the key areas where research on Stannane, methylidynetris[trimethyl-] is lacking.
| Research Area | Status |
| Synthesis Optimization | Limited Information |
| Detailed Reactivity | Largely Unexplored |
| Structural Analysis | Data Not Available |
| Spectroscopic Data | Limited Information |
| Computational Studies | Not Reported |
| Coordination Chemistry | Unexplored |
Broader Impact of Research on Organotin Chemistry and Related Fields
Further investigation into Stannane, methylidynetris[trimethyl-] and its derivatives could have a significant impact on several areas of chemistry:
Organometallic Synthesis: The development of new bulky ligands and reagents is crucial for advancing organometallic synthesis. The tris(trimethylstannyl)methyl group, due to its significant steric bulk, could offer unique advantages in stabilizing reactive intermediates or influencing the stereochemical outcome of reactions.
Materials Science: Organotin compounds are used as precursors for tin-based materials. lupinepublishers.com Understanding the chemistry of polymetallic organotin compounds like tris(trimethylstannyl)methane could lead to new pathways for synthesizing novel materials with interesting electronic or catalytic properties.
Catalysis: While many organotin compounds are used as catalysts, the potential of highly substituted stannanes in this field is not well understood. nih.gov Research into the catalytic activity of tris(trimethylstannyl)methane or its derivatives could open up new avenues in catalysis research.
Theoretical Chemistry: The study of sterically congested molecules challenges theoretical models and can lead to a better understanding of non-covalent interactions and the limits of chemical bonding. Tris(trimethylstannyl)methane provides an excellent model system for such studies.
Q & A
Q. How does methylidynetris[trimethylstannane] compare to analogous germanium or silicon compounds in terms of electronic and steric effects?
- Methodological Answer : Comparative studies using Hammett σ constants (for electronics) and Tolman cone angles (for sterics) quantify differences. ’s lead compound analysis can be adapted, with XAS (X-ray Absorption Spectroscopy) probing Sn vs. Ge/Si coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
